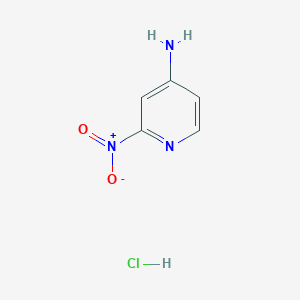

2-Nitro-pyridin-4-ylamine hydrochloride

Description

Properties

IUPAC Name |

2-nitropyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSZUUAIPGULCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-pyridin-4-ylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Nitro-pyridin-4-ylamine hydrochloride. As a key intermediate in medicinal chemistry, understanding the nuanced characteristics of this compound is crucial for its effective utilization in the development of novel therapeutics.

Chemical Identity and Physical Properties

2-Nitro-pyridin-4-ylamine hydrochloride is the salt form of the parent compound, 2-amino-4-nitropyridine. The hydrochloride salt is generally favored in laboratory settings and for certain formulation strategies due to its increased stability and solubility in aqueous media compared to the free base.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-nitropyridin-2-amine hydrochloride | [1] |

| Synonyms | 2-Amino-4-nitropyridine HCl, 4-Nitro-2-pyridinamine HCl | [1] |

| CAS Number | 4487-50-7 (free base) | [1] |

| Molecular Formula | C₅H₆ClN₃O₂ | Inferred |

| Molecular Weight | 175.58 g/mol | Inferred |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| Melting Point | Not available for the hydrochloride salt. | |

| pKa | Not available. |

Note: Some properties are inferred based on the known characteristics of the free base and general principles of hydrochloride salt formation.

Synthesis and Purification

The synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride is typically achieved in a two-step process starting from a suitable pyridine precursor. The general strategy involves the nitration of a pyridine derivative followed by the introduction of the amino group, and finally, the formation of the hydrochloride salt. A common route involves the nitration of pyridine N-oxide, which directs the nitro group to the 4-position.[2] Subsequent reaction with an aminating agent and removal of the N-oxide functionality, followed by acidification, yields the desired product.

Alternatively, the synthesis can proceed via the electrophilic nitration of an aminopyridine. For instance, the nitration of 2-amino-4-methylpyridine is a known method to introduce a nitro group, where the amino group directs the substitution.[3]

Experimental Protocol: Synthesis of 2-Nitro-pyridin-4-ylamine Hydrochloride

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 2-Amino-4-nitropyridine (Free Base)

A plausible synthetic route involves the amination of a pre-nitrated pyridine.

-

To a solution of a suitable starting material, such as 2-chloro-4-nitropyridine, in a polar aprotic solvent like dimethylformamide (DMF), add a source of ammonia (e.g., a solution of ammonia in an alcohol or aqueous ammonia).

-

Heat the reaction mixture under controlled conditions (e.g., in a sealed tube or under reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-nitropyridine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-amino-4-nitropyridine in a suitable organic solvent, such as methanol or ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Nitro-pyridin-4-ylamine hydrochloride.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons are expected to show downfield shifts compared to the free base due to the electron-withdrawing effect of the protonated pyridinium nitrogen. The amine protons will likely appear as a broad singlet. The exact chemical shifts will be dependent on the solvent used. |

| ¹³C NMR | The carbon atoms in the pyridine ring will also exhibit downfield shifts upon protonation. The carbon bearing the nitro group will be the most deshielded. |

| IR Spectroscopy | Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the ammonium salt (broad band around 2400-3200 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹). C=C and C=N stretching vibrations of the pyridine ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the free base (m/z = 139.04) upon loss of HCl.[1] |

Reactivity and Chemical Behavior

The chemical reactivity of 2-Nitro-pyridin-4-ylamine hydrochloride is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the amino group is a strong activating group for electrophilic substitution, creating a complex reactivity profile.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is a key step in the synthesis of diaminopyridine derivatives, which are valuable building blocks in medicinal chemistry.

-

Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

Diagram 2: Key Reactivity Pathways

Caption: Major reaction pathways for the functionalization of 2-Nitro-pyridin-4-ylamine.

Applications in Research and Drug Development

Substituted aminopyridines are important pharmacophores in a wide range of biologically active molecules.[4] 2-Nitro-pyridin-4-ylamine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology.[5]

-

Central Nervous System (CNS) Agents: Derivatives of aminopyridines have been investigated for their potential in treating various CNS disorders.[5]

-

Antibacterial Agents: The aminopyridine moiety is present in some antibacterial compounds. For example, Gepotidacin is a novel antibiotic containing a complex aminopyridine-derived core structure.[6]

The presence of both an amino and a nitro group on the pyridine ring allows for orthogonal chemical modifications, making 2-Nitro-pyridin-4-ylamine hydrochloride a valuable starting material for the construction of diverse chemical libraries for drug discovery screening. The nitro group can be used as a handle for further transformations after the amino group has been modified, or vice versa.

Safety and Handling

2-Nitro-pyridin-4-ylamine hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (for the free base):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][9][10][11]

Conclusion

2-Nitro-pyridin-4-ylamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the quest for new and improved therapeutics.

References

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1541–1543.

- Rajkumar, M. A., Xavier, S. S. J., Anbarasu, S., Mejebaand, X. M., & Devarajan, P. A. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-77.

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.

-

Wikipedia. (2024, January 15). Gepotidacin. Retrieved from [Link]

- Vasdev, N., Collier, T. L., Affleck, D., McCarron, J. A., Pinch, C. R., & Ryan, C. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential Positron Emission Tomography Radiotracer. Journal of Medicinal Chemistry, 54(17), 5943–5953.

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Z., Chen, G., & He, W. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–211.

- Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(1), 26-27.

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

Sources

- 1. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 6. Gepotidacin - Wikipedia [en.wikipedia.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

2-Nitro-pyridin-4-ylamine hydrochloride synthesis from 4-aminopyridine

An In-depth Technical Guide to the Synthesis of 2-Nitro-pyridin-4-ylamine Hydrochloride from 4-Aminopyridine

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for the preparation of 2-Nitro-pyridin-4-ylamine hydrochloride, a valuable intermediate in medicinal chemistry and drug development. Direct nitration of the 4-aminopyridine substrate is often challenging due to the deactivation of the pyridine ring upon protonation in strong acidic media and difficulties in controlling regioselectivity. Therefore, this guide details a multi-step synthesis commencing with the N-oxidation of 4-aminopyridine. This strategic activation of the pyridine ring facilitates a regioselective nitration at the C2 position. Subsequent deoxygenation of the N-oxide and conversion to the hydrochloride salt yields the target compound. This document provides a detailed mechanistic rationale, step-by-step experimental protocols, safety considerations, and methods for characterization, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

2-Nitro-pyridin-4-ylamine is a key building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of the nitro group, a versatile functional group, allows for further chemical transformations, such as reduction to an amino group, which can then be used to construct more complex molecular architectures. The hydrochloride salt form of the compound often improves its stability and handling properties.

The direct electrophilic nitration of 4-aminopyridine presents significant synthetic challenges. The pyridine nitrogen is basic and readily protonates in the strong acidic conditions required for nitration. The resulting pyridinium ion is strongly deactivated towards electrophilic attack. To circumvent this, a more strategic approach is employed, which involves the initial conversion of the starting material to its N-oxide. This modification serves two primary purposes: it protects the ring nitrogen from protonation and activates the C2 and C4 positions of the pyridine ring towards electrophilic substitution.

This guide, therefore, outlines a three-step synthesis followed by salt formation:

-

N-Oxidation: Conversion of 4-aminopyridine to 4-aminopyridine-N-oxide.

-

Nitration: Regioselective nitration of 4-aminopyridine-N-oxide to yield 4-amino-2-nitropyridine-N-oxide.

-

Deoxygenation: Reduction of the N-oxide to afford 2-nitro-4-aminopyridine.

-

Salt Formation: Conversion of the free base to its hydrochloride salt.

Mechanistic Rationale and Pathway Visualization

N-Oxidation

The synthesis commences with the oxidation of the pyridine nitrogen of 4-aminopyridine. This is typically achieved using a peroxy acid, such as peracetic acid (often generated in situ from hydrogen peroxide and acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA). The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide.

Electrophilic Nitration of the N-Oxide

The N-oxide group is an activating group that directs electrophilic substitution to the C2 and C4 positions. In the case of 4-aminopyridine-N-oxide, the C4 position is already substituted. The amino group is a strong activating, ortho-, para-directing group, while the N-oxide is also an activating, ortho-, para-directing group. The combined directing effects of these two groups strongly favor the introduction of the nitro group at the C2 position. The reaction is carried out using a standard nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Deoxygenation of the N-Oxide

The final step in the synthesis of the free base is the removal of the oxygen from the N-oxide. This reduction must be selective to avoid the simultaneous reduction of the nitro group. Phosphorus trichloride (PCl₃) is an effective reagent for this transformation.[1] The oxygen atom of the N-oxide acts as a nucleophile, attacking the phosphorus atom of PCl₃, which ultimately leads to the formation of the deoxygenated pyridine and phosphoryl chloride (POCl₃).[2] Other reagents like iron in acetic acid can also be used for reductions of some nitro-pyridine-N-oxides, however, these conditions may also reduce the nitro group.[3][4]

Overall Synthetic Pathway

Caption: Multi-step synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Reagents

| Reagent | Grade | Supplier Recommendation |

| 4-Aminopyridine | ≥98% | Sigma-Aldrich, Acros |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Hydrogen Peroxide | 30% w/w aq. sol. | Sigma-Aldrich |

| Fuming Nitric Acid | ≥90% | Sigma-Aldrich |

| Concentrated Sulfuric Acid | 98% | Fisher Scientific |

| Phosphorus Trichloride | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (in ether) | 2.0 M solution | Sigma-Aldrich |

| Deionized Water | - | - |

Step 1: Synthesis of 4-Aminopyridine-N-oxide

This protocol is adapted from a similar N-oxidation procedure.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopyridine (9.41 g, 100 mmol) in glacial acetic acid (100 mL).

-

Addition of Oxidant: To the stirred solution, carefully add 30% hydrogen peroxide (11.3 mL, 110 mmol) in one portion.

-

Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature with stirring for 18 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1).

-

Work-up: Cool the mixture to room temperature and then to 5°C in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water (3 x 20 mL), and dry under vacuum to yield 4-aminopyridine-N-oxide.

Step 2: Synthesis of 4-Amino-2-nitropyridine-N-oxide

This protocol is adapted from the nitration of pyridine-N-oxide.[6]

-

Preparation of Nitrating Mixture: In a 100 mL beaker, cool concentrated sulfuric acid (30 mL) in an ice bath. Slowly and with vigorous stirring, add fuming nitric acid (12 mL).

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-aminopyridine-N-oxide (11.0 g, 100 mmol).

-

Nitration: Heat the flask to 60°C. Add the prepared nitrating mixture dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 90°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 100°C for 3 hours.

-

Work-up: Allow the mixture to cool to room temperature and then pour it slowly and carefully onto 200 g of crushed ice in a 1 L beaker with stirring.

-

Neutralization and Isolation: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is 7-8. A yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain crude 4-amino-2-nitropyridine-N-oxide.

Step 3: Synthesis of 2-Nitro-4-aminopyridine

This protocol is based on the known deoxygenation of pyridine N-oxides with PCl₃.[1][7]

-

Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-amino-2-nitropyridine-N-oxide (15.5 g, 100 mmol) in 100 mL of anhydrous dichloromethane.

-

Addition of Reagent: Cool the suspension in an ice bath. Add phosphorus trichloride (9.6 mL, 110 mmol) dropwise over 20 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of 50 mL of deionized water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-4-aminopyridine. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Step 4: Preparation of 2-Nitro-pyridin-4-ylamine Hydrochloride

-

Dissolution: Dissolve the purified 2-nitro-4-aminopyridine (13.9 g, 100 mmol) in 100 mL of anhydrous ethyl acetate.

-

Salt Formation: To the stirred solution, add a 2.0 M solution of HCl in diethyl ether (55 mL, 110 mmol) dropwise. A precipitate will form immediately.

-

Isolation: Stir the suspension for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield 2-Nitro-pyridin-4-ylamine hydrochloride.

Quantitative Data Summary

| Step | Starting Material | Reagents | Key Conditions | Product | Expected Yield |

| 1 | 4-Aminopyridine | H₂O₂, CH₃COOH | 60-65°C, 18 h | 4-Aminopyridine-N-oxide | 80-90% |

| 2 | 4-Aminopyridine-N-oxide | Fuming HNO₃, Conc. H₂SO₄ | 60-100°C, 3.5 h | 4-Amino-2-nitropyridine-N-oxide | 60-70% |

| 3 | 4-Amino-2-nitropyridine-N-oxide | PCl₃, DCM | 0°C to RT, 4 h | 2-Nitro-4-aminopyridine | 85-95% |

| 4 | 2-Nitro-4-aminopyridine | HCl in ether, Ethyl Acetate | RT, 30 min | 2-Nitro-pyridin-4-ylamine hydrochloride | >95% |

Characterization of the Final Product

-

Appearance: Pale yellow to yellow crystalline solid.

-

Molecular Formula: C₅H₆ClN₃O₂

-

Molecular Weight: 175.57 g/mol

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons, influenced by the electron-withdrawing nitro group and the amino group. The amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹), and C=C/C=N stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (m/z = 139.04) and a fragmentation pattern characteristic of the molecule.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

-

Fume Hood: All steps of this synthesis, especially those involving fuming nitric acid, sulfuric acid, and phosphorus trichloride, must be performed in a well-ventilated chemical fume hood.

-

Handling of Reagents:

-

4-Aminopyridine: Is toxic if swallowed, in contact with skin, or if inhaled. Handle with care.

-

Strong Acids (HNO₃, H₂SO₄): Are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, not the other way around, during dilution.

-

Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with combustible materials.

-

Phosphorus Trichloride (PCl₃): Is corrosive and reacts violently with water. Handle under anhydrous conditions.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride.

References

-

Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide.

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1415-1418. [Link]

-

Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 45(20), 4045-4048. [Link]

-

Li, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Semantic Scholar. [Link]

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.

-

Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Nitro-pyridin-4-ylamine hydrochloride (CAS No. 1187929-34-5)

A Keystone Building Block for Advanced Drug Discovery

This guide offers a comprehensive technical overview of 2-Nitro-pyridin-4-ylamine hydrochloride, a crucial chemical intermediate for researchers and professionals in the fields of medicinal chemistry and drug development. As a substituted nitropyridine, this compound serves as a versatile scaffold in the synthesis of complex molecules with significant therapeutic potential.

Chemical and Physical Properties

2-Nitro-pyridin-4-ylamine hydrochloride is the hydrochloride salt of 2-Nitro-pyridin-4-ylamine. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the pyridine ring, making it a valuable synthon in organic synthesis.

| Property | Value | Source |

| CAS Number | 1187929-34-5 | AK Scientific, Inc.[1] |

| IUPAC Name | 2-nitropyridin-4-amine;hydrochloride | AK Scientific, Inc.[1] |

| Molecular Formula | C5H6ClN3O2 | AK Scientific, Inc.[1] |

| Molecular Weight | 175.57 g/mol | AK Scientific, Inc.[1] |

| Appearance | Not explicitly stated, but likely a solid | Inferred from handling precautions |

| Solubility | Not explicitly stated, likely soluble in water | Inferred from hydrochloride salt form[2][3] |

| Melting Point | Not available | AK Scientific, Inc.[1] |

| Boiling Point | Not available | AK Scientific, Inc.[1] |

Synthesis and Mechanistic Rationale

A potential synthetic pathway could start from 2-chloropyridine. The process would likely involve the following key transformations:

-

N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide. This step is crucial as it activates the pyridine ring for electrophilic nitration, directing the nitro group to the 4-position.

-

Nitration: The N-oxide is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitropyridine N-oxide.[4]

-

Deoxygenation: The N-oxide is subsequently deoxygenated, for instance, using PCl3, to give 2-chloro-4-nitropyridine.[5]

-

Amination: The chloro group at the 2-position can then be displaced by an amino group through nucleophilic aromatic substitution with ammonia or a protected amine.

-

Hydrochloride Salt Formation: Finally, the resulting 2-Nitro-pyridin-4-ylamine is treated with hydrochloric acid to form the stable hydrochloride salt.

The choice of this multi-step approach is dictated by the electronic properties of the pyridine ring. Direct nitration of pyridine is often difficult and can lead to a mixture of products with low yields. The N-oxidation strategy provides a more controlled and efficient way to achieve the desired regioselectivity.

Caption: Plausible synthetic workflow for 2-Nitro-pyridin-4-ylamine hydrochloride.

Analytical Characterization

The structural confirmation and purity assessment of 2-Nitro-pyridin-4-ylamine hydrochloride would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The hydrochloride salt formation may also lead to a downfield shift of the pyridine ring protons and the amine proton.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule, with the carbon atoms attached to the nitro and amino groups showing characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. For the free base, 2-Nitro-pyridin-4-ylamine, the expected molecular ion peak would be at m/z 139.11.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A suitable method would be developed to separate the target compound from any starting materials, intermediates, or by-products.

Applications in Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous approved drugs.[7][8] These scaffolds are prized for their ability to engage in various biological interactions and for their favorable physicochemical properties that can enhance drug-like characteristics.[9]

2-Nitro-pyridin-4-ylamine hydrochloride is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of both a nitro and an amino group on the pyridine ring provides two reactive handles for further chemical modifications. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can participate in other chemical transformations.

Substituted nitropyridines are known to be key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy.[10] They are often employed in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[10] Pyridine-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[11][12]

Caption: Role of 2-Nitro-pyridin-4-ylamine hydrochloride in drug discovery.

Safety, Handling, and Storage

Hazard Identification:

2-Nitro-pyridin-4-ylamine hydrochloride is classified as a hazardous substance. According to the Safety Data Sheet (SDS) from AK Scientific, Inc., it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]

-

Fire Safety: In case of fire, use appropriate extinguishing media. During a fire, irritating and highly toxic gases may be generated.[1]

-

Spills: In case of a spill, wear protective equipment and ensure adequate ventilation.[1] Prevent the material from entering drains or waterways.[1] Sweep up the spilled solid material and place it into a suitable container for disposal.[1]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocol: A Representative N-Acylation Reaction

This protocol describes a general procedure for the N-acylation of 2-Nitro-pyridin-4-ylamine, the free base of the title compound, which would first need to be generated by neutralization of the hydrochloride salt. This is a common reaction to demonstrate its utility as a synthetic intermediate.

Objective: To synthesize N-(2-nitro-pyridin-4-yl)acetamide.

Materials:

-

2-Nitro-pyridin-4-ylamine hydrochloride

-

Sodium bicarbonate (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Acetic anhydride

-

Triethylamine (or another suitable base)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Free Base Generation: Dissolve 2-Nitro-pyridin-4-ylamine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 2-Nitro-pyridin-4-ylamine.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Nitro-pyridin-4-ylamine in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add triethylamine (as a base to scavenge the acid formed during the reaction). Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.[11]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-(2-nitro-pyridin-4-yl)acetamide.

Self-Validation:

-

TLC Analysis: Compare the TLC of the reaction mixture with the starting material to confirm the formation of a new, less polar product spot.

-

Spectroscopic Analysis: Confirm the structure of the product using NMR and IR spectroscopy. The ¹H NMR should show a new singlet corresponding to the acetyl methyl group, and the IR spectrum should show a characteristic C=O stretch for the amide.

-

Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI . [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate . [Link]

-

(3-Nitro-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride - MySkinRecipes . [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH . [Link]

-

Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications - ResearchGate . [Link]

-

Safety Data Sheet: Pyridine - Carl ROTH . [Link]

-

2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem . [Link]

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar . [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC . [Link]

-

2 - SAFETY DATA SHEET . [Link]

-

2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem . [Link]

-

2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem . [Link]

-

3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem . [Link]

-

4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem - NIH . [Link]

-

2-Pyridinamine, 3-nitro- - the NIST WebBook . [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (3-Nitro-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride [myskinrecipes.com]

- 11. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 12. No results for search term "3D-FP51481" | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of 2-Nitro-pyridin-4-ylamine Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-pyridin-4-ylamine hydrochloride. Designed for researchers, chemists, and formulation scientists, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for quantitative solubility determination.

Introduction: The Significance of 2-Nitro-pyridin-4-ylamine Hydrochloride

2-Nitro-pyridin-4-ylamine, and its hydrochloride salt, are important intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the nitro and amino groups on the pyridine ring creates a versatile scaffold for building complex molecules. Understanding the solubility of its hydrochloride salt form in various organic solvents is a critical first step in process development, enabling rational solvent selection for reactions, crystallizations, and purifications, thereby optimizing yield, purity, and process efficiency.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 2-Nitro-pyridin-4-ylamine hydrochloride, several key parameters dictate its behavior in organic solvents.

The parent compound, 2-nitropyridin-4-amine, has a molecular weight of 139.11 g/mol .[1] Its structure features a polar pyridine ring, a hydrogen bond donating amino group (-NH2), and a strongly electron-withdrawing and polar nitro group (-NO2). These features result in a molecule with a significant dipole moment and the capacity for hydrogen bonding.

Key Physicochemical Data for 2-Nitropyridin-4-amine (Parent Compound):

-

Molecular Formula: C₅H₅N₃O₂[1]

-

Molecular Weight: 139.11 g/mol [1]

-

Topological Polar Surface Area (TPSA): 84.7 Ų[1]

-

XLogP3: 0[1]

-

Hydrogen Bond Donor Count: 1[1]

-

Hydrogen Bond Acceptor Count: 4[1]

The formation of the hydrochloride salt dramatically alters the compound's properties. Protonation of one of the basic nitrogen atoms on the pyridine ring introduces an ionic character. This ionic nature generally increases solubility in polar protic solvents (like water and alcohols) but significantly decreases solubility in non-polar or aprotic solvents. The solubility of this salt in a given organic solvent is therefore a complex interplay between the polarity of the solvent, its ability to solvate both the charged pyridinium ion and the chloride counter-ion, and its interaction with the nitro and amino functional groups.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.

-

Polar Solvents: Polar protic solvents like methanol and ethanol are expected to be relatively effective at dissolving 2-Nitro-pyridin-4-ylamine hydrochloride. Their hydroxyl groups can form hydrogen bonds with the amino and nitro groups, and their high polarity can solvate the ionic hydrochloride portion of the molecule. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also anticipated to be good solvents due to their large dipole moments, which can stabilize the ionic salt.[2]

-

Non-Polar Solvents: Non-polar solvents such as hexane, toluene, and diethyl ether are predicted to be poor solvents. They lack the polarity required to overcome the strong electrostatic forces (lattice energy) of the ionic salt and cannot effectively solvate the charged species.

The presence of the hydrochloride salt is the dominant factor. While the parent amine might exhibit some solubility in moderately polar solvents, the salt form's ionic character necessitates highly polar environments to achieve significant dissolution.

Qualitative and Predicted Solubility Data

Quantitative public-domain data for 2-Nitro-pyridin-4-ylamine hydrochloride is scarce. However, based on the principles outlined above and data for similar compounds like pyridine hydrochloride and other aminopyridines, a qualitative and predictive summary can be compiled.[2][3]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | High polarity and hydrogen bonding effectively solvate the ionic salt. |

| Methanol/Ethanol | Polar Protic | Soluble to Moderately Soluble | Good polarity and hydrogen bonding capabilities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity effectively solvates ions. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity effectively solvates ions.[2] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderate polarity may be insufficient to fully dissolve the salt. |

| Acetone | Polar Aprotic | Sparingly to Poorly Soluble | Lower polarity compared to DMSO/DMF. |

| Dichloromethane (DCM) | Halogenated | Poorly Soluble | Insufficient polarity to overcome the salt's lattice energy. |

| Ethyl Acetate | Ester | Poorly Soluble | Moderate polarity but lacks strong ion-solvating ability. |

| Tetrahydrofuran (THF) | Ether | Poorly Soluble | Lower polarity and limited ability to solvate ions.[2] |

| Toluene/Hexane | Non-Polar | Insoluble | Lack of polarity makes dissolution energetically unfavorable. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, reliable data, a standardized experimental approach is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[4][5]

Objective: To determine the equilibrium solubility of 2-Nitro-pyridin-4-ylamine hydrochloride in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

2-Nitro-pyridin-4-ylamine hydrochloride (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of 2-Nitro-pyridin-4-ylamine hydrochloride to a vial, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25 °C. Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5] The system is at equilibrium when successive measurements of the solute concentration are constant.

-

Phase Separation & Sampling: Cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all particulate matter. This step is critical to prevent undissolved solids from artificially inflating the concentration measurement.

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.[4]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Solid Phase Analysis (Recommended): After the experiment, recover the remaining solid and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not undergone a phase change or solvate formation during the experiment.[4]

Diagram: Isothermal Shake-Flask Solubility Workflow

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-Nitro-pyridin-4-ylamine hydrochloride.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood.[6][7]

-

Hazards: This compound and its parent amine may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[8][9] During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Always consult the latest Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.[6][11]

Conclusion

While specific quantitative solubility data for 2-Nitro-pyridin-4-ylamine hydrochloride is not widely published, a strong predictive understanding can be derived from its physicochemical properties. Its ionic hydrochloride nature dictates that it will be most soluble in polar protic and highly polar aprotic solvents, with poor solubility in non-polar media. For drug development professionals and researchers requiring precise data, the isothermal shake-flask method detailed in this guide provides a robust and reliable framework for generating the necessary experimental values to guide process development and formulation.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine. Retrieved January 26, 2026, from [Link].

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 26, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine. Retrieved January 26, 2026, from [Link].

-

S.K. DE. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved January 26, 2026, from [Link]

-

Scribd. (n.d.). Amines by Bharat Panchal Sir. Retrieved January 26, 2026, from [Link]

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: Pyridine hydrochloride. Retrieved January 26, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 26, 2026, from [Link]

Sources

- 1. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. aksci.com [aksci.com]

- 7. geneseo.edu [geneseo.edu]

- 8. 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Nitro-pyridin-4-ylamine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-Nitro-pyridin-4-ylamine Hydrochloride

2-Nitro-pyridin-4-ylamine serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential in medicinal chemistry, making the unambiguous confirmation of its structure paramount for drug discovery and development pipelines. The hydrochloride salt is often preferred due to its increased stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.

Accurate structural characterization relies on a suite of spectroscopic techniques. This guide will walk through the application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy for the comprehensive analysis of 2-Nitro-pyridin-4-ylamine hydrochloride.

Molecular Structure and Isomerism

It is critical to distinguish 2-Nitro-pyridin-4-ylamine from its isomer, 4-Nitro-pyridin-2-ylamine. The placement of the nitro and amino groups on the pyridine ring significantly influences the molecule's chemical properties and its spectroscopic signature.

Caption: Chemical structures of 2-Nitro-pyridin-4-ylamine and its isomer.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For 2-Nitro-pyridin-4-ylamine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable method.

Expected Data and Interpretation:

The molecular formula for the free base, 2-Nitro-pyridin-4-ylamine, is C₅H₅N₃O₂. The molecular weight is 139.11 g/mol .[1][2] In positive mode ESI-MS, the free base is expected to be protonated, resulting in a molecular ion peak [M+H]⁺ at an m/z of approximately 140.12. Indeed, GC-MS data for 4-Amino-2-nitropyridine shows a molecular ion peak at m/z 139, confirming the molecular weight of the free base.[1] For the hydrochloride salt, the primary species observed in the mass spectrum will still be the protonated free base, as the HCl adduct is typically not observed under common ESI conditions.

Table 1: Predicted Mass Spectrometry Data for 2-Nitro-pyridin-4-ylamine

| Species | Formula | Calculated m/z | Expected Observation |

| [M]⁺ | [C₅H₅N₃O₂]⁺ | 139.04 | Molecular ion of the free base |

| [M+H]⁺ | [C₅H₆N₃O₂]⁺ | 140.05 | Protonated molecular ion (base peak) |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of 2-Nitro-pyridin-4-ylamine hydrochloride in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Analysis Conditions:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 10-20 psi.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the [M+H]⁺ peak. Further fragmentation can be induced (MS/MS) to aid in structural confirmation.

Caption: Key parameters for NMR spectral interpretation.

Conclusion: A Unified Spectroscopic Picture

The comprehensive structural elucidation of 2-Nitro-pyridin-4-ylamine hydrochloride is achieved by integrating the data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight. Infrared spectroscopy identifies the key functional groups present in the molecule. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. By combining these techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

2-Nitro-pyridin-4-ylamine hydrochloride physical appearance and stability

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-pyridin-4-ylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

2-Nitro-pyridin-4-ylamine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical appearance and chemical stability is paramount for its effective and safe use in a laboratory setting. This guide provides a detailed overview of these properties, offering insights into proper handling, storage, and utilization of this compound.

Physical Appearance

2-Nitro-pyridin-4-ylamine hydrochloride is typically a solid material. While specific data for the hydrochloride salt is limited, the appearance of the free base, 2-amino-4-nitropyridine, is well-documented as a light yellow to orange solid.[1][2] It is reasonable to expect the hydrochloride salt to present a similar coloration. The solid form necessitates careful handling to avoid the generation of dust, which can be an inhalation hazard.[3]

| Property | Description |

| Physical State | Solid.[3] |

| Color | Expected to be in the range of light yellow to orange, based on the appearance of the free base.[1][2] |

| Form | Likely a crystalline powder or solid. |

| Odor | No data available.[3] |

Chemical Stability and Handling

The stability of 2-Nitro-pyridin-4-ylamine hydrochloride is a critical factor in its storage and handling. Proper procedures are essential to maintain its integrity and ensure the safety of laboratory personnel.

Storage Recommendations

To ensure the long-term stability of 2-Nitro-pyridin-4-ylamine hydrochloride, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3] For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C is recommended for the free base, a practice that is also advisable for the hydrochloride salt to minimize degradation from atmospheric moisture and oxygen.[1][2] It is also prudent to keep the compound away from sources of ignition.[3]

Incompatibilities and Hazardous Reactions

2-Nitro-pyridin-4-ylamine hydrochloride should not be stored with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[4] During a fire, thermal decomposition can produce irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[3]

Handling Procedures

Safe handling of this compound requires the use of personal protective equipment, including gloves, safety goggles, and a lab coat.[3] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.[3][5] It is important to avoid contact with skin and eyes.[3] In case of contact, the affected area should be washed thoroughly with water.[4] Minimizing dust generation during handling is crucial.[3]

Potential Degradation

While specific degradation pathways for 2-Nitro-pyridin-4-ylamine hydrochloride are not extensively detailed in the available literature, related pyridine derivatives are known to undergo microbial degradation under aerobic conditions, often forming hydroxylated intermediates.[6] The nitro group and the amine functionality on the pyridine ring are susceptible to various chemical transformations, and exposure to incompatible materials or harsh environmental conditions like high heat and humidity could lead to decomposition.

Safety and Hazards

2-Nitro-pyridin-4-ylamine hydrochloride is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Appropriate first aid measures should be readily available. In case of skin contact, wash with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] For eye contact, rinse cautiously with water for several minutes.[4]

Conclusion

A comprehensive understanding of the physical and chemical properties of 2-Nitro-pyridin-4-ylamine hydrochloride is essential for its safe and effective application in research and development. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound and maintain a safe laboratory environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine hydrochloride. [Link]

-

Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. [Link]

-

ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. [Link]

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information. [Link]

-

Scribd. (n.d.). Amines by Bharat Panchal Sir. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

-

OSHA. (n.d.). PV2143. [Link]

Sources

An In-Depth Technical Guide to 2-Nitro-pyridin-4-ylamine Hydrochloride: From Discovery to Application

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as unassuming yet pivotal building blocks. 2-Nitro-pyridin-4-ylamine and its hydrochloride salt represent one such class of compounds. While not boasting the storied history of some eponymous reagents, their significance lies in the versatile reactivity and the strategic placement of functional groups that unlock pathways to a diverse array of complex molecules. This guide provides an in-depth exploration of 2-Nitro-pyridin-4-ylamine hydrochloride, from its probable historical context and synthesis to its contemporary applications, particularly in the realm of drug discovery. As a Senior Application Scientist, my aim is to not only present established protocols but to also imbue them with the practical wisdom and causal reasoning that transform a mere procedure into a robust and reproducible scientific endeavor.

Historical Context and Discovery

The direct history of the discovery of 2-Nitro-pyridin-4-ylamine hydrochloride is not well-documented in seminal publications. Its emergence is more likely an evolutionary step in the broader development of pyridine chemistry. The late 19th and early 20th centuries saw foundational work on the functionalization of the pyridine ring. Key transformations such as nitration and amination were pivotal.

The synthesis of aminopyridines was significantly advanced by Aleksei Chichibabin's discovery of the direct amination of pyridine in 1914. While the Chichibabin reaction typically yields 2-aminopyridines, it laid the groundwork for the broader investigation of nucleophilic substitution on the pyridine ring.

The introduction of a nitro group onto the pyridine ring, particularly in the presence of an amino group, presented a synthetic challenge due to the deactivating nature of the pyridine nitrogen and the directing effects of the substituents. Early methods for nitrating pyridines were often harsh and low-yielding. A more effective approach involves the nitration of pyridine N-oxides, which activates the 4-position towards electrophilic substitution. This strategy, coupled with subsequent chemical manipulations, likely paved the way for the eventual synthesis of 2-Nitro-pyridin-4-ylamine.

The preparation of the hydrochloride salt is a standard and logical step in the isolation and purification of amine-containing compounds. The salt form often exhibits enhanced stability and solubility in aqueous media, which is advantageous for both storage and subsequent reactions.

Therefore, the "discovery" of 2-Nitro-pyridin-4-ylamine hydrochloride can be viewed not as a singular event, but as the logical outcome of the maturation of synthetic methodologies for pyridine functionalization, driven by the increasing demand for novel heterocyclic scaffolds in various fields of chemical research.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of 2-Nitro-pyridin-4-ylamine hydrochloride is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂·HCl | (Calculated) |

| Molecular Weight | 175.57 g/mol | (Calculated) |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

| pKa (of the corresponding free base) | ~3-4 (Estimated) | General knowledge |

The structure of 2-Nitro-pyridin-4-ylamine features a pyridine ring substituted with an amino group at the 4-position and a nitro group at the 2-position. The hydrochloride salt is formed by the protonation of the most basic nitrogen atom, which is typically the pyridine ring nitrogen.

Structural Features and Reactivity:

-

Electron-Withdrawing Nitro Group: The nitro group at the 2-position is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This has two major consequences:

-

It activates the positions ortho and para to it for nucleophilic aromatic substitution.

-

It decreases the basicity of the pyridine ring nitrogen and the exocyclic amino group.

-

-

Amino Group: The amino group at the 4-position is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution, although such reactions are generally difficult on this electron-deficient ring system. The amino group also serves as a key handle for derivatization.

Synthesis of 2-Nitro-pyridin-4-ylamine Hydrochloride: A Validated Approach

The synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride can be approached through several routes. Here, we detail a robust and commonly employed strategy starting from 2-chloropyridine. This multi-step synthesis is designed for clarity and reproducibility in a research setting.

Start [label="2-Chloropyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Oxidation\n(e.g., m-CPBA)"]; Intermediate1 [label="2-Chloropyridine N-oxide"]; Step2 [label="Nitration\n(HNO₃/H₂SO₄)"]; Intermediate2 [label="2-Chloro-4-nitropyridine N-oxide"]; Step3 [label="Reduction\n(e.g., PCl₃)"]; Intermediate3 [label="2-Chloro-4-nitropyridine"]; Step4 [label="Amination\n(e.g., NH₃)"]; FreeBase [label="2-Nitro-pyridin-4-ylamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Salt Formation\n(HCl)"]; FinalProduct [label="2-Nitro-pyridin-4-ylamine\nHydrochloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1; Intermediate1 -> Step2 -> Intermediate2; Intermediate2 -> Step3 -> Intermediate3; Intermediate3 -> Step4 -> FreeBase; FreeBase -> Step5 -> FinalProduct; }

Synthetic workflow for 2-Nitro-pyridin-4-ylamine hydrochloride.

Part I: Synthesis of 2-Chloro-4-nitropyridine N-oxide

This initial phase focuses on the activation of the pyridine ring via N-oxidation followed by regioselective nitration.

Step 1: Oxidation of 2-Chloropyridine [1][2]

-

Protocol:

-

Dissolve 2-chloropyridine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extract the aqueous layer with the organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine N-oxide.

-

-

Causality: The N-oxidation is crucial as it transforms the electron-deficient pyridine ring into an electron-rich system, facilitating electrophilic substitution. The N-oxide also directs the incoming electrophile to the 4-position.

Step 2: Nitration of 2-Chloropyridine N-oxide [1][3][4]

-

Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 2-chloropyridine N-oxide (1 equivalent).[3][4]

-

Carefully warm the reaction mixture to 80-100 °C and maintain for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine N-oxide.

-

-

Causality: The strongly acidic conditions generate the nitronium ion (NO₂⁺), the active electrophile. The N-oxide directs the nitration to the 4-position, leading to the desired product with high regioselectivity.

Part II: Synthesis of 2-Nitro-pyridin-4-ylamine

This part involves the deoxygenation of the N-oxide and subsequent amination.

Step 3: Deoxygenation of 2-Chloro-4-nitropyridine N-oxide [5]

-

Protocol:

-

Dissolve 2-chloro-4-nitropyridine N-oxide (1 equivalent) in a suitable solvent like chloroform or dichloromethane.

-

Add phosphorus trichloride (PCl₃, 1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for a few hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to give 2-chloro-4-nitropyridine.

-

-

Causality: PCl₃ is an effective deoxygenating agent for N-oxides. The reaction proceeds through a phosphate ester intermediate, which then eliminates to give the deoxygenated pyridine.

Step 4: Amination of 2-Chloro-4-nitropyridine

-

Protocol:

-

Dissolve 2-chloro-4-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

Saturate the solution with ammonia gas at 0 °C, or add a concentrated aqueous solution of ammonium hydroxide.

-

Heat the sealed vessel to 80-100 °C for several hours.

-

Monitor the reaction by TLC until the starting material disappears.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Nitro-pyridin-4-ylamine (also known as 2-amino-4-nitropyridine).

-

-

Causality: The electron-withdrawing nitro group at the 4-position and the pyridine nitrogen activate the 2-position for nucleophilic aromatic substitution. Ammonia acts as the nucleophile, displacing the chloride to form the desired amino group.

Part III: Preparation of 2-Nitro-pyridin-4-ylamine Hydrochloride

This final step converts the free base into its more stable and often more soluble hydrochloride salt.

Step 5: Hydrochloride Salt Formation

-

Protocol:

-

Dissolve the purified 2-Nitro-pyridin-4-ylamine (1 equivalent) in a suitable anhydrous solvent, such as diethyl ether or methanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether or methanolic HCl) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Filter the solid, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to obtain 2-Nitro-pyridin-4-ylamine hydrochloride.

-

-

Causality: The basic pyridine ring nitrogen is protonated by the strong acid (HCl), forming the corresponding ammonium salt. The use of an anhydrous solvent is crucial to prevent the incorporation of water into the crystal lattice.

Applications in Medicinal Chemistry and Drug Discovery

The 2-amino-4-nitropyridine scaffold is a valuable building block in medicinal chemistry, primarily due to its ability to participate in a variety of coupling reactions and its presence in numerous biologically active molecules.

Scaffold [label="2-Amino-4-nitropyridine Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Function1 [label="Versatile Building Block"]; Function2 [label="Bioisostere for Other Heterocycles"]; Function3 [label="Modulation of Physicochemical Properties"];

Application1 [label="Kinase Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application2 [label="Antimicrobial Agents", fillcolor="#FBBC05", fontcolor="#202124"]; Application3 [label="Other Therapeutic Targets"];

Scaffold -> Function1; Scaffold -> Function2; Scaffold -> Function3;

Function1 -> Application1; Function1 -> Application2; Function1 -> Application3; }

Applications of the 2-amino-4-nitropyridine scaffold.

As a Precursor for Kinase Inhibitors

A significant application of the 2-amino-4-nitropyridine scaffold is in the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region.

The nitro group in 2-Nitro-pyridin-4-ylamine can be readily reduced to an amino group, yielding 2,4-diaminopyridine derivatives. This transformation opens up avenues for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, the newly formed amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

The 2-aminopyridine core is a key feature in several approved and investigational kinase inhibitors.[6][7] The strategic placement of substituents on the pyridine ring, facilitated by starting materials like 2-Nitro-pyridin-4-ylamine, is a cornerstone of modern kinase inhibitor design.

In the Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, the 2-amino-4-nitropyridine scaffold has been utilized in the synthesis of a range of other biologically active compounds. The combination of the amino and nitro groups allows for a diverse set of chemical transformations. For example, the amino group can be diazotized and replaced with other functional groups, while the nitro group can participate in various reduction and coupling reactions.

This versatility makes 2-Nitro-pyridin-4-ylamine hydrochloride a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Perspectives

2-Nitro-pyridin-4-ylamine hydrochloride, while not a compound with a grand historical narrative, represents a workhorse of modern organic synthesis and medicinal chemistry. Its true value lies in its utility as a versatile and strategically functionalized building block. The synthetic routes to this compound, though multi-step, are well-established and rely on fundamental principles of pyridine chemistry.